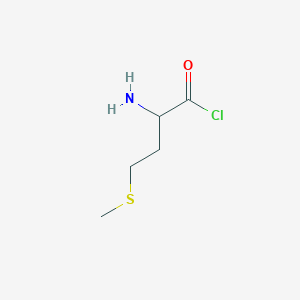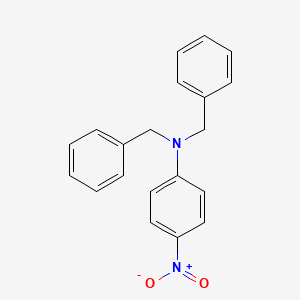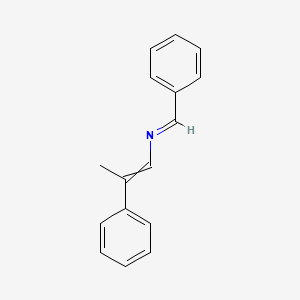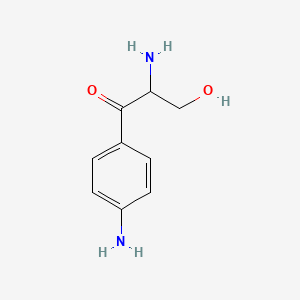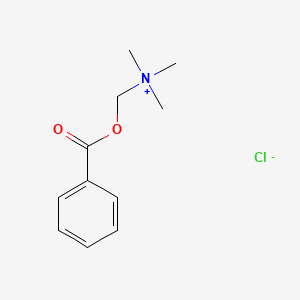
(Benzoyloxy)-N,N,N-trimethylmethanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzoyloxy)-N,N,N-trimethylmethanaminium chloride is a quaternary ammonium compound with a benzoyloxy group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzoyloxy)-N,N,N-trimethylmethanaminium chloride typically involves the reaction of benzoyl chloride with N,N,N-trimethylmethanaminium chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or chloroform, and the reaction temperature is usually maintained at room temperature to avoid any side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized to achieve high yield and purity of the product. The use of continuous flow reactors and automated systems ensures efficient production and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(Benzoyloxy)-N,N,N-trimethylmethanaminium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoyloxy-N,N,N-trimethylmethanaminium oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Benzoyloxy-N,N,N-trimethylmethanaminium oxide.
Reduction: Corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Benzoyloxy)-N,N,N-trimethylmethanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of (Benzoyloxy)-N,N,N-trimethylmethanaminium chloride involves its interaction with cellular membranes and proteins. The benzoyloxy group enhances the compound’s ability to penetrate cell membranes, while the quaternary ammonium group interacts with negatively charged sites on proteins and other biomolecules. This interaction can disrupt cellular processes and lead to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Benzoyloxyacetyl chloride: Similar in structure but lacks the quaternary ammonium group.
Phenylmethoxyacetyl chloride: Another related compound with a phenylmethoxy group instead of benzoyloxy.
Uniqueness
(Benzoyloxy)-N,N,N-trimethylmethanaminium chloride is unique due to the presence of both the benzoyloxy group and the quaternary ammonium group
Properties
CAS No. |
65146-82-9 |
|---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
benzoyloxymethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C11H16NO2.ClH/c1-12(2,3)9-14-11(13)10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SRLONFIHHCPMTQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)COC(=O)C1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


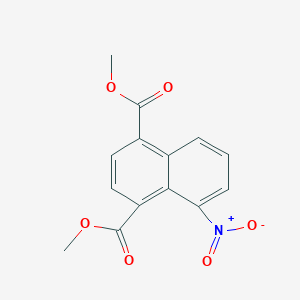
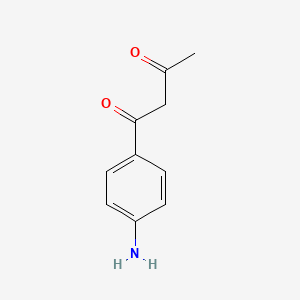
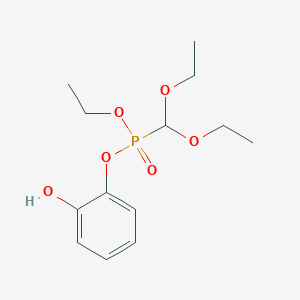

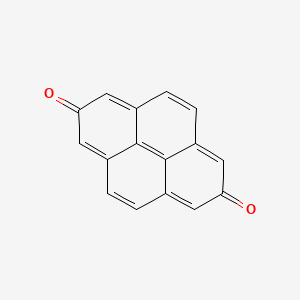
methanone](/img/structure/B14490544.png)
